Labetalone hydrochloride

Description

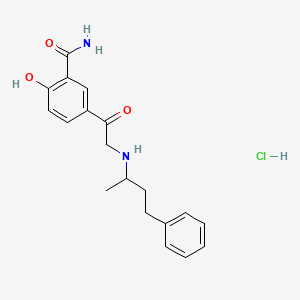

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHFVUYXWAEVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679731 | |

| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96441-14-4 | |

| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96441-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(((4-phenylbutan-2-yl)amino)acetyl)benzamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096441144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(3-carbamoyl-4-hydroxyphenyl)-2-oxoethyl]-N-(4-phenylbut-2-yl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Labetalol Hydrochloride on Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labetalol hydrochloride is a unique adrenergic receptor blocking agent, distinguished by its dual antagonism of both α- and β-adrenergic receptors. This technical guide provides a comprehensive analysis of labetalol's mechanism of action at the molecular level, focusing on its interaction with adrenergic receptor subtypes. The document details the stereoisomer-specific contributions to its pharmacological profile, summarizes quantitative binding and functional data, and outlines the experimental protocols used to elucidate these properties. Signaling pathway diagrams and experimental workflows are provided to facilitate a deeper understanding of labetalol's complex pharmacology for researchers and drug development professionals.

Introduction

Labetalol is a clinically significant antihypertensive agent that exerts its effects through competitive antagonism at α1, β1, and β2-adrenergic receptors.[1][2][3][4] Unlike many other beta-blockers, labetalol's therapeutic efficacy stems from its combined ability to reduce peripheral vascular resistance via α1-blockade and to modulate cardiac activity through β-blockade.[5][6] Furthermore, labetalol exhibits partial agonist activity at β2-adrenergic receptors, contributing to its vasodilatory properties.[7]

Labetalol is a racemic mixture of four stereoisomers, with distinct pharmacological activities attributed to specific isomers.[3][8] The (S,R)-isomer is primarily responsible for the α1-adrenergic antagonism, while the (R,R)-isomer, also known as dilevalol, is a potent non-selective β-adrenergic antagonist with intrinsic β2-agonism.[3][7][8] The (S,S)- and (R,S)-isomers are largely inactive.[8] This stereospecificity is critical to understanding the overall pharmacological profile of the clinically used racemic mixture.

This guide will delve into the quantitative aspects of labetalol's interaction with adrenergic receptors, the downstream signaling consequences of this interaction, and the detailed experimental methodologies employed in its characterization.

Quantitative Analysis of Labetalol's Interaction with Adrenergic Receptors

The affinity and potency of labetalol and its stereoisomers at various adrenergic receptor subtypes have been determined through radioligand binding assays and functional studies. The following table summarizes the available quantitative data.

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |

| Labetalol | α1A | Radioligand Binding | pKi | 7.3 | Human | [9] |

| Labetalol | α1A | Radioligand Binding | pIC50 | 7.9 | Human | [9] |

| (R,R)-Labetalol (Dilevalol) | β-Adrenergic | Radioligand Binding | - | 4 times more potent than labetalol | - | [2][10] |

| (S,R)-Labetalol | α1-Adrenergic | Functional Assay | - | Primarily responsible for α-blockade | - | [3][8] |

Note: A comprehensive set of Ki, Kd, IC50, and EC50 values for all stereoisomers at all relevant adrenergic receptor subtypes is not consistently available in the public domain. The data presented represents the most specific quantitative information retrieved.

Signaling Pathways Modulated by Labetalol

Labetalol's interaction with α1 and β-adrenergic receptors triggers distinct downstream signaling cascades.

α1-Adrenergic Receptor Blockade

Activation of α1-adrenergic receptors by endogenous catecholamines like norepinephrine typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction. By competitively antagonizing the α1-receptor, the (S,R)-isomer of labetalol prevents these downstream events, resulting in vasodilation.[11]

β-Adrenergic Receptor Blockade and Partial Agonism

β1 and β2-adrenergic receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). In the heart (predominantly β1), this leads to increased heart rate and contractility. In vascular and bronchial smooth muscle (predominantly β2), this leads to relaxation. The (R,R)-isomer of labetalol (dilevalol) acts as a non-selective antagonist at both β1 and β2 receptors, blocking the effects of catecholamines.[2][10] However, it also possesses intrinsic sympathomimetic activity (ISA) as a partial agonist at β2 receptors, contributing to vasodilation.[1][7]

Experimental Protocols

The characterization of labetalol's interaction with adrenergic receptors relies on a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are used to determine the affinity (Ki or Kd) of labetalol and its stereoisomers for the different adrenergic receptor subtypes.

Objective: To determine the binding affinity of labetalol for α1, β1, and β2-adrenergic receptors.

General Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells known to express the target receptor (e.g., rat cerebral cortex for α1, rat heart for β1, human lymphocytes for β2) in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors, [3H]dihydroalprenolol or [125I]iodocyanopindolol for β receptors) with varying concentrations of unlabeled labetalol.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of labetalol.

-

Determine the IC50 value (the concentration of labetalol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the cellular response to receptor activation or blockade, providing information on the potency (EC50 or IC50) and efficacy of a drug.

Objective: To determine the antagonistic effect of labetalol on α1-adrenoceptor-mediated IP accumulation.

General Protocol:

-

Cell Culture and Labeling:

-

Culture cells expressing α1-adrenergic receptors (e.g., HEK293 cells transfected with the α1A-adrenoceptor).

-

Label the cells with [3H]myo-inositol overnight to incorporate the radiolabel into the cellular phosphoinositide pool.

-

-

Assay:

-

Pre-incubate the labeled cells with varying concentrations of labetalol.

-

Stimulate the cells with a fixed concentration of an α1-agonist (e.g., phenylephrine or norepinephrine).

-

Incubate for a specific time to allow for IP accumulation.

-

Lyse the cells and stop the reaction with an acid (e.g., perchloric acid).

-

-

IP Separation and Quantification:

-

Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of IP accumulation as a function of the log concentration of labetalol.

-

Determine the IC50 value for the inhibition of agonist-induced IP accumulation.

-

For competitive antagonism, a Schild analysis can be performed by measuring the dose-response curves of the agonist in the presence of different concentrations of labetalol to determine the pA2 value.

-

Objective: To determine the antagonistic and partial agonist effects of labetalol on β-adrenoceptor-mediated cAMP accumulation.

General Protocol:

-

Cell Culture:

-

Culture cells expressing β1 or β2-adrenergic receptors (e.g., CHO cells transfected with the respective receptor subtype).

-

-

Assay:

-

Antagonism: Pre-incubate the cells with varying concentrations of labetalol, followed by stimulation with a β-agonist (e.g., isoproterenol).

-

Partial Agonism: Incubate the cells with varying concentrations of labetalol alone.

-

Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a specific time to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Quantification:

-

Measure the cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Antagonism: Plot the amount of cAMP accumulation as a function of the log concentration of labetalol to determine the IC50 for the inhibition of agonist-induced cAMP production. A Schild analysis can also be performed.

-

Partial Agonism: Plot the amount of cAMP accumulation as a function of the log concentration of labetalol to generate a dose-response curve and determine the EC50 and maximal effect (Emax) relative to a full agonist.

-

Conclusion

Labetalol hydrochloride's mechanism of action is a complex interplay of competitive antagonism at α1, β1, and β2-adrenergic receptors, coupled with partial agonism at β2 receptors. This multifaceted pharmacological profile, largely dictated by the distinct activities of its stereoisomers, underpins its clinical utility as an antihypertensive agent. A thorough understanding of its receptor interaction kinetics, downstream signaling effects, and the experimental methodologies used for its characterization is paramount for researchers and drug development professionals seeking to develop novel cardiovascular therapies with refined mechanisms of action. Further research to fully quantitate the binding and functional parameters of each labetalol stereoisomer at all adrenergic receptor subtypes will provide a more complete picture of its intricate pharmacology.

References

- 1. Changes in lymphocyte beta-adrenoceptor density after dilevalol oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccjm.org [ccjm.org]

- 6. Pharmacological basis for antihypertensive effects of intravenous labetalol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actions of dilevalol on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dilevalol – Chiralpedia [chiralpedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Alpha and beta adrenoceptor blocking properties of labetalol and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

The Stereochemical Dichotomy of Labetalol: A Technical Guide to Isomer-Specific Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Labetalol, a clinically significant antihypertensive agent, presents a compelling case study in stereopharmacology. Possessing two chiral centers, labetalol exists as a racemic mixture of four stereoisomers, each exhibiting a distinct pharmacological profile. This technical guide provides an in-depth exploration of the stereochemistry of labetalol and the specific pharmacological activities of its isomers. By dissecting the individual contributions of the (R,R), (S,R), (S,S), and (R,S) isomers, we gain a deeper understanding of the drug's dual alpha- and beta-adrenergic receptor blockade and its overall therapeutic effect. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Stereochemistry of Labetalol

Labetalol has two chiral centers, leading to the existence of four stereoisomers: (R,R)-labetalol, (S,R)-labetalol, (S,S)-labetalol, and (R,S)-labetalol. The racemic mixture administered clinically is composed of these four isomers in approximately equal proportions[1]. The pharmacological activity of labetalol is not a property of a single molecule but rather the composite effect of the distinct actions of its constituent isomers. The (S,S) and (R,S) isomers are considered largely inactive[2]. The primary therapeutic effects of labetalol arise from the specific and complementary activities of the (R,R) and (S,R) isomers.

Pharmacological Activity of Labetalol Isomers

The unique therapeutic profile of labetalol, characterized by both beta- and alpha-adrenergic blockade, is a direct consequence of the distinct pharmacological properties of its stereoisomers.

-

(R,R)-Labetalol (Dilevalol): This isomer is a potent non-selective β-adrenoceptor antagonist and also possesses significant partial β2-agonist activity[3][4][5]. The β-blocking activity contributes to the reduction in heart rate and cardiac output, while the β2-agonist activity leads to vasodilation, contributing to the reduction in peripheral resistance[6][7]. Dilevalol has minimal α1-blocking activity[4][5].

-

(S,R)-Labetalol: This isomer is a potent and selective α1-adrenoceptor antagonist[1][8]. This action is primarily responsible for the vasodilatory effect of labetalol by blocking norepinephrine-induced vasoconstriction in peripheral blood vessels[2].

-

(S,S)-Labetalol and (R,S)-Labetalol: These isomers are considered to have weak antagonist activity at both α- and β-adrenoceptors and contribute minimally to the overall pharmacological effect of labetalol[2][8].

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activity of labetalol and its isomers at adrenergic receptors.

Table 1: Adrenergic Receptor Antagonist Potencies of Labetalol Isomers

| Isomer | Receptor | Antagonist Potency (pA₂) | Relative Potency |

| (R,R)-Labetalol | β₁ | Potent | 4 times more potent as a β₁-blocker than labetalol[9] |

| β₂ | Potent | Non-selective β-blocker[8] | |

| α₁ | Weak | 6.5 times less potent as an α₁-blocker than labetalol[9] | |

| (S,R)-Labetalol | α₁ | Potent (Most potent of the isomers) | Primarily responsible for α-blocking activity[1][8] |

| β₁ | Moderate | Similar potency to its α₁-antagonist activity[8] | |

| β₂ | Moderate | ||

| (S,S)-Labetalol | α₁ & β | Weak | |

| (R,S)-Labetalol | α₁ & β | Intermediate | |

| Labetalol (Racemic) | α₁ | - | Ratio of β to α antagonism is ~3:1 (oral) and ~7:1 (IV)[10] |

| β₁ & β₂ | - | Non-selective β-blocker[8] |

Table 2: Vasodilator Activity of Dilevalol ((R,R)-Labetalol)

| Parameter | Value | Description |

| β₂-Agonist Activity | Selective | Dilevalol is a selective partial β₂-agonist[3][6]. |

| Potency | High | Dilevalol is approximately seven-fold more potent as a selective β₂-agonist than labetalol[7]. |

Experimental Protocols

Radioligand Binding Assays for Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of labetalol isomers for α₁, β₁, and β₂ adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the adrenergic receptor subtypes of interest (e.g., rat cerebral cortex for α₁-receptors, rat heart for β₁-receptors). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer[11].

-

Radioligand Binding: Competition binding assays are performed by incubating the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α₁-receptors, [³H]-dihydroalprenolol for β-receptors) and a range of concentrations of the unlabeled labetalol isomer[11][12].

-

Incubation and Filtration: The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with cold buffer to reduce non-specific binding[11].

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the isomer that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Isolated Tissue Bath for Vascular Smooth Muscle Contraction

Objective: To assess the α₁-antagonist and β₂-agonist activities of labetalol isomers on vascular smooth muscle.

Methodology:

-

Tissue Preparation: Rings of vascular tissue, such as rat thoracic aorta, are dissected and mounted in an isolated tissue bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂[13][14].

-

Isometric Tension Recording: The tissue rings are connected to isometric force transducers to record changes in tension[13][14][15]. An optimal resting tension is applied to the tissues.

-

α₁-Antagonist Activity Assessment: Cumulative concentration-response curves to an α₁-agonist (e.g., phenylephrine) are generated in the absence and presence of increasing concentrations of the (S,R)-labetalol isomer. The antagonist potency is expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve[13].

-

β₂-Agonist Activity Assessment: The ability of dilevalol ((R,R)-labetalol) to induce relaxation in pre-contracted vascular rings (e.g., pre-contracted with an α-agonist in the presence of a β₁-blocker) is assessed. The potency of the agonist is expressed as the pD₂ value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effects of labetalol isomers in an animal model of hypertension.

Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used as a model for essential hypertension[9][16].

-

Drug Administration: Labetalol isomers are administered orally via gavage at various doses[9][16]. A vehicle control group is also included.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method at baseline and at various time points after drug administration[16]. For more continuous and accurate measurements, invasive methods involving catheterization of an artery can be employed in anesthetized or conscious, freely moving rats with telemetry implants.

-

Data Analysis: The change in blood pressure and heart rate from baseline is calculated for each treatment group. Dose-response curves can be constructed to determine the potency and efficacy of the isomers.

Signaling Pathways

The pharmacological effects of labetalol's isomers are mediated through their interaction with adrenergic receptors, which triggers specific intracellular signaling cascades.

α₁-Adrenergic Receptor Signaling (Antagonized by (S,R)-Labetalol)

Activation of α₁-adrenergic receptors by agonists like norepinephrine leads to vasoconstriction. The (S,R)-isomer of labetalol competitively blocks this pathway.

References

- 1. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the R, R-isomer of labetalol, SCH 19927, in isolated tissues and in spontaneously hypertensive rats during a repeated treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ccjm.org [ccjm.org]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Labetalol binding to specific alpha- and beta-adrenergic sites in vitro and its antagonism of adrenergic responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reprocell.com [reprocell.com]

- 16. [Antihypertensive effects of labetalol in three types of hypertensive models of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Labetalol Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway and chemical properties of Labetalol Hydrochloride. The information is curated for professionals in pharmaceutical research and development, offering detailed experimental protocols, tabulated physicochemical data, and a visual representation of the synthesis process.

Chemical Properties of Labetalol Hydrochloride

Labetalol hydrochloride is an adrenergic receptor blocking agent with a dual mechanism of action, exhibiting both selective alpha-1 and non-selective beta-adrenergic receptor blocking properties.[1][2] It is a racemate consisting of two diastereoisomeric pairs, resulting from its two asymmetric centers.[2][3] The four stereoisomers contribute differently to its overall pharmacological effect.[4][5] The (R,R)-isomer, dilevalol, is a potent beta-blocker, while the (S,R)-isomer possesses most of the alpha-blocking activity.[4]

The physicochemical properties of labetalol hydrochloride are critical for its formulation and delivery. It is a white to off-white crystalline powder.[2][6] Key quantitative properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄N₂O₃ • HCl | [2][7] |

| Molecular Weight | 364.9 g/mol | [1][2] |

| Melting Point | Approximately 180°C | [6] |

| pKa | 9.3 | [8] |

| UV/Vis λmax | 208, 303 nm | [7] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble, ~20 mg/mL | [6][8] |

| Ethanol | Freely soluble, ≥100 mg/mL | [8] |

| Methylene Chloride | Practically insoluble | [6] |

| DMSO | ~15 mg/mL | [7] |

| Dimethylformamide | ~30 mg/mL | [7] |

Stability and Storage

Labetalol hydrochloride should be stored in tight, light-resistant containers at a temperature between 2°C and 30°C.[8][9] The injection form should be protected from freezing and light.[8][9] Optimal stability in solution is observed at a pH of 3 to 4.[8] Precipitation may occur in alkaline solutions with a pH of 7.6 to 8.[8]

Synthesis of Labetalol Hydrochloride

A common and high-yield synthesis pathway for labetalol hydrochloride is a multi-step process starting from 4-phenylbutan-2-amine and 5-bromoacetylsalicylamide.[10] This process involves a condensation reaction, followed by a reduction and subsequent salt formation.

Synthesis Pathway Diagram

Caption: Synthesis pathway of Labetalol Hydrochloride.

Experimental Protocols

The following is a detailed methodology for the synthesis of labetalol hydrochloride, adapted from patent literature, which reports a high yield of approximately 90%.[10]

Step 1: Preparation of 2-Hydroxy-5-{[1-hydroxy-2-(1-methyl-3-phenylpropyl)amino]ethyl}benzamide (Labetalol Base)

Materials:

-

4-Phenylbutan-2-amine

-

5-Bromoacetylsalicylamide

-

Methanol

-

30% Sodium Hydroxide solution

-

Sodium Borohydride

-

Purified Water

Procedure:

-

In a round bottom flask, charge 288.76 grams of 4-phenylbutan-2-amine into 500 mL of methanol at room temperature.

-

Add 100 grams of 5-bromoacetylsalicylamide lot-wise to the solution at room temperature and maintain for 1 hour.

-

Cool the reaction mass to 15-20°C.

-

Charge 100 mL of 30% sodium hydroxide solution, maintaining the temperature between 15-20°C.

-

Stir the contents for 30 minutes at 15-20°C.

-

Slowly add 26 grams of sodium borohydride lot-wise, maintaining the temperature between 15-25°C.

-

Raise the temperature to room temperature and maintain for 2 hours.

-

Charge 500 mL of purified water and stir for 30 minutes at room temperature.

Step 2: Formation and Isolation of Labetalol Hydrochloride

Materials:

-

Concentrated Hydrochloric Acid

-

Toluene

Procedure:

-

To the aqueous solution from Step 1, add toluene and water.[11]

-

Stir the mixture for 30 minutes and separate the aqueous layer.[11]

-

To the aqueous layer, add concentrated hydrochloric acid to adjust the pH to below 2.[12]

-

Stir the mixture for 2 hours at room temperature.[11]

-

Cool the mixture to 0-5°C and maintain for 1 hour to facilitate precipitation of crude labetalol hydrochloride.[10]

-

Filter the crude product.[10]

Step 3: Purification of Labetalol Hydrochloride

Materials:

-

Methanol

-

Isopropyl Alcohol

Procedure:

-

Dissolve the crude labetalol hydrochloride in methanol and stir for 30 minutes.[10][11]

-

Distill off the methanol under vacuum at a temperature below 50°C.[10]

-

Cool the contents to 25-35°C and add 500 mL of isopropyl alcohol at room temperature.[10]

-

Maintain the contents for 1 hour at room temperature, then cool to 0-5°C and maintain for another hour.[10]

-

Filter the purified compound and wash with 200 mL of isopropyl alcohol.[10]

-

Dry the final product under vacuum at 85-95°C to obtain pure labetalol hydrochloride.[10]

This detailed guide provides a foundational understanding of the synthesis and chemical characteristics of labetalol hydrochloride, intended to support further research and development in the pharmaceutical field.

References

- 1. Labetalol Hydrochloride | C19H25ClN2O3 | CID 71412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pharmacylibrary.com [pharmacylibrary.com]

- 9. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2017098520A1 - Process for the preparation of labetalol hydrochloride - Google Patents [patents.google.com]

- 11. Process For The Preparation Of Labetalol Hydrochloride [quickcompany.in]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Labetalol in Animal Models: A Comprehensive Review of Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the dual alpha- and beta-adrenergic antagonist, labetalol, in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of labetalol in these models is crucial for the interpretation of toxicological studies and the extrapolation of data to human clinical trials.

Pharmacokinetic Profile of Labetalol Across Species

Labetalol exhibits variable pharmacokinetic characteristics across different animal species, influenced by factors such as first-pass metabolism and route of administration. Generally, the drug is well-absorbed after oral administration in species like mice, rats, rabbits, and dogs.[1][2] However, it undergoes extensive first-pass metabolism in the rat, rabbit, and to a lesser extent, the dog, which can impact its systemic bioavailability.[1][2] Intravenous administration results in less extensive metabolism compared to oral dosing.[1][2]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of labetalol in various animal models. These values are essential for comparing drug exposure and disposition across species.

| Animal Model | Dose | Route of Administration | Tmax (h) | Cmax (µg/mL) | AUC | Half-life (h) | Clearance | Reference |

| Dog | Sustained-release tablet | Oral | 3.83 ± 1.17 | 1.97 ± 0.84 | - | - | - | [3] |

| Dog | Conventional tablet | Oral | 1.15 ± 0.49 | 3.19 ± 0.42 | - | - | - | [3] |

| Rat | Wide range (2-2000 µM) | Intestinal/Colonic Perfusion | - | - | - | - | - | [4] |

Note: Comprehensive quantitative data for all parameters across all species is not consistently available in the public domain. The table will be updated as more data becomes available.

Experimental Protocols

A variety of experimental designs have been employed to characterize the pharmacokinetics of labetalol in animal models.

Drug Administration and Sample Collection

Radiolabelled labetalol (¹⁴C- or ³H-labetalol) has been frequently used to trace the drug's disposition.[1][2]

-

Oral Administration: Doses have ranged from 20 mg/kg in dogs to 100 mg/kg in mice.[1][2]

-

Intravenous Administration: Doses are typically lower, for example, 1 mg/kg in rats and dogs.[1][2] In some studies with anesthetized dogs, intravenous doses have ranged from 0.1 to 15 mg/kg.[5] A constant rate infusion (CRI) has also been used in dogs at a rate of 1.1 (0.2–3.4) mg/kg/h, sometimes with a loading dose of 0.2 (0.2–0.4) mg/kg.[5][6][7]

-

Sample Collection: Blood, urine, and feces are collected at various time points to determine the concentration of labetalol and its metabolites.[1][2] Tissue distribution studies have also been conducted in rats, rabbits, and dogs, with sample analysis from organs such as the lung, liver, and kidney.[1][2]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of labetalol in biological samples.[3] A specific HPLC method utilized a Shimadzu VP-ODS column with a mobile phase of acetonitrile and NaH₂PO₄.[3] More recently, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma.[8] This method involves protein precipitation and uses internal standards for accurate quantification.[8] Spectrofluorimetric methods have also been developed for the determination of labetalol in pharmaceutical preparations and biological fluids.[9]

Metabolism of Labetalol

Labetalol is extensively metabolized in the liver and gastrointestinal mucosa, primarily through conjugation with glucuronic acid.[10] The resulting metabolites are largely inactive.[10]

Major Metabolic Pathways

The primary metabolic pathway for labetalol involves the formation of glucuronide conjugates. The O-phenyl glucuronide is a major metabolite in the mouse, rat, and rabbit.[2] While also formed in dogs and humans, it is a less prominent metabolite in these species.[2] In dogs, a different glucuronide, likely formed at the secondary alcohol group, is the major urinary metabolite.[2] Minor metabolic pathways include the formation of hydroxylabetalol and its subsequent glucuronide conjugate.[2]

Distribution and Excretion

Following administration, labetalol distributes to various tissues, with the highest concentrations of radioactivity found in the lung, liver, and kidney in rats, rabbits, and dogs.[1][2] Notably, very little radioactivity is detected in the brain.[1][2] The drug and its metabolites are excreted through both renal and biliary pathways.[1][2] The proportion of the dose excreted in urine varies between species, with mice excreting the highest percentage (72%) and rats the lowest (48%) of an oral dose.[1][2] A significant portion of the administered dose is also eliminated in the feces.[1][2] Less than 5% of a dose is typically excreted as unchanged drug in the urine.[10]

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for investigating the pharmacokinetics of labetalol in an animal model.

Conclusion

The pharmacokinetics and metabolism of labetalol have been characterized in several key animal models. While the drug is generally well-absorbed, its systemic availability is influenced by significant first-pass metabolism, which varies across species. The primary route of metabolism is glucuronidation, leading to inactive metabolites that are excreted in both urine and feces. The data summarized in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers and drug development professionals working with labetalol and related compounds. A thorough understanding of these preclinical data is fundamental for the design and interpretation of non-clinical safety studies and for predicting the pharmacokinetic profile in humans.

References

- 1. [PDF] The metabolism of labetalol in animals and man. | Semantic Scholar [semanticscholar.org]

- 2. Metabolism of labetalol by animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study on the sustained-release tablets of labetalol in dogs - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 4. Labetalol absorption kinetics: rat small intestine and colon studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retrospective evaluation of labetalol as antihypertensive agent in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Retrospective evaluation of labetalol as antihypertensive agent in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

Labetalol Hydrochloride: A Technical Guide to its Dual Alpha and Beta-Adrenergic Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labetalol hydrochloride is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist, a characteristic that underpins its efficacy in the management of hypertension.[1][2][3] This dual mechanism of action allows for the reduction of peripheral vascular resistance, primarily through alpha-1 blockade, without inducing the reflex tachycardia often associated with pure vasodilators, due to its simultaneous beta-blocking effects.[1][4] Labetalol is a racemic mixture of four stereoisomers, with the (S,R)-isomer primarily responsible for the alpha-1 antagonism and the (R,R)-isomer conferring the potent non-selective beta-blockade.[5] This technical guide provides an in-depth analysis of the quantitative pharmacology of labetalol's stereoisomers, detailed experimental protocols for assessing its adrenergic blocking properties, and a visual representation of the associated signaling pathways.

Quantitative Pharmacology

The antihypertensive effect of labetalol is a composite of the distinct pharmacological activities of its principal isomers. The (R,R)-isomer, also known as dilevalol, is a potent non-selective beta-adrenoceptor antagonist, while the (S,R)-isomer is a potent alpha-1 adrenoceptor antagonist.[5] The remaining two isomers, (S,S) and (R,S), are considered largely inactive.[5] The ratio of beta to alpha antagonism is approximately 3:1 after oral administration and 6.9:1 after intravenous administration.[4]

| Compound/Isomer | Receptor | Affinity (pKi/pA2) | Species/Tissue | Reference |

| Labetalol (racemic) | α1-adrenoceptor | 7.2 (pA2) | Rat anococcygeus | |

| β1-adrenoceptor | 8.1 (pA2) | Guinea-pig left atria | ||

| β2-adrenoceptor | 7.6 (pA2) | Guinea-pig trachea | ||

| (R,R)-Labetalol (Dilevalol) | α1-adrenoceptor | 5.9 (pA2) | Rat anococcygeus | |

| β1-adrenoceptor | 8.8 (pA2) | Guinea-pig left atria | ||

| β2-adrenoceptor | 8.4 (pA2) | Guinea-pig trachea | ||

| (S,R)-Labetalol | α1-adrenoceptor | 7.8 (pA2) | Rat anococcygeus | |

| β1-adrenoceptor | 6.7 (pA2) | Guinea-pig left atria | ||

| β2-adrenoceptor | 6.3 (pA2) | Guinea-pig trachea | ||

| (R,S)-Labetalol | α1-adrenoceptor | 6.4 (pA2) | Rat anococcygeus | |

| β1-adrenoceptor | 6.9 (pA2) | Guinea-pig left atria | ||

| β2-adrenoceptor | 6.6 (pA2) | Guinea-pig trachea | ||

| (S,S)-Labetalol | α1-adrenoceptor | <5.0 (pA2) | Rat anococcygeus | |

| β1-adrenoceptor | 6.1 (pA2) | Guinea-pig left atria | ||

| β2-adrenoceptor | 5.8 (pA2) | Guinea-pig trachea |

Signaling Pathways

Labetalol's dual antagonism affects two primary G-protein coupled receptor (GPCR) signaling pathways: the Gq pathway for alpha-1 receptors and the Gs pathway for beta-1 and beta-2 receptors.

Alpha-1 Adrenergic Receptor Blockade

Alpha-1 adrenergic receptors are coupled to Gq proteins.[1] Antagonism by the (S,R)-isomer of labetalol inhibits the activation of phospholipase C (PLC), thereby preventing the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the downstream mobilization of intracellular calcium and the activation of protein kinase C (PKC), leading to smooth muscle relaxation and vasodilation.

Caption: Labetalol's antagonism of the Gq signaling pathway.

Beta-Adrenergic Receptor Blockade

Beta-1 and beta-2 adrenergic receptors are coupled to Gs proteins.[1] Antagonism by the (R,R)-isomer of labetalol prevents the activation of adenylyl cyclase, thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). This leads to a decrease in the activation of protein kinase A (PKA) and subsequent downstream effects, including reduced heart rate and contractility (beta-1) and inhibition of smooth muscle relaxation (beta-2).

Caption: Labetalol's antagonism of the Gs signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of labetalol and its stereoisomers for alpha-1, beta-1, and beta-2 adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from tissues or cells expressing the target adrenergic receptor subtype (e.g., rat cerebral cortex for alpha-1, rat heart for beta-1).

-

Radioligands: [3H]-Prazosin (for alpha-1), [3H]-Dihydroalprenolol (for beta-1 and beta-2).

-

Labetalol hydrochloride and its stereoisomers.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well plates.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of labetalol and its stereoisomers in assay buffer.

-

In a 96-well plate, add a fixed amount of cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled labetalol isomer.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known potent antagonist for the respective receptor).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of the labetalol isomer that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for radioligand binding assay.

In Vivo Assessment of Alpha-1 Adrenergic Blockade: Phenylephrine Challenge

This protocol describes a method to quantify the alpha-1 blocking activity of labetalol in vivo by measuring the attenuation of the pressor response to the selective alpha-1 agonist, phenylephrine.

Materials:

-

Anesthetized, pithed rats (or other suitable animal model).

-

Labetalol hydrochloride.

-

Phenylephrine hydrochloride.

-

Saline solution (vehicle).

-

Apparatus for direct measurement of arterial blood pressure (e.g., arterial catheter connected to a pressure transducer).

-

Infusion pumps.

Procedure:

-

Anesthetize and pith the rat to eliminate central autonomic reflexes.

-

Insert an arterial catheter for continuous blood pressure monitoring and a venous catheter for drug administration.

-

Allow the animal's blood pressure to stabilize.

-

Administer a series of increasing doses of phenylephrine intravenously and record the corresponding increases in mean arterial pressure to establish a baseline dose-response curve.

-

Administer a dose of labetalol intravenously.

-

After a suitable time for the drug to take effect, repeat the phenylephrine dose-response curve.

-

The degree of alpha-1 blockade is quantified by the rightward shift of the phenylephrine dose-response curve. The dose ratio (the ratio of the phenylephrine dose required to produce a given pressor response in the presence and absence of labetalol) can be calculated to determine the potency of the alpha-1 blockade.

Caption: Workflow for in vivo phenylephrine challenge.

In Vivo Assessment of Beta-Adrenergic Blockade: Isoproterenol Challenge

This protocol details a method to assess the beta-blocking activity of labetalol in vivo by measuring the inhibition of the chronotropic (heart rate) and hypotensive responses to the non-selective beta-agonist, isoproterenol.

Materials:

-

Conscious or anesthetized animal model (e.g., dog, rat).

-

Labetalol hydrochloride.

-

Isoproterenol hydrochloride.

-

Saline solution (vehicle).

-

Apparatus for monitoring heart rate (e.g., ECG) and blood pressure.

-

Infusion pumps.

Procedure:

-

Instrument the animal for continuous monitoring of heart rate and blood pressure.

-

Allow the animal to stabilize.

-

Administer a series of increasing doses of isoproterenol intravenously and record the corresponding increases in heart rate and decreases in diastolic blood pressure to establish a baseline dose-response curve.

-

Administer a dose of labetalol.

-

After allowing sufficient time for the drug to act, repeat the isoproterenol dose-response curve.

-

The degree of beta-blockade is determined by the rightward shift of the isoproterenol dose-response curve for both heart rate and blood pressure. The dose ratio can be calculated to quantify the potency of the beta-blockade.

Caption: Workflow for in vivo isoproterenol challenge.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 5. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]

Initial Exploratory Studies on Labetalol for Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial exploratory studies on labetalol, a unique dual alpha- and beta-adrenergic receptor antagonist, for the treatment of hypertension. This document synthesizes key findings on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, presenting quantitative data in structured tables and detailing experimental methodologies. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of labetalol's role in hypertension research.

Core Mechanism of Action: Dual Adrenergic Blockade

Labetalol exerts its antihypertensive effect through a dual mechanism of action, competitively blocking both alpha-1 (α1) and non-selective beta (β1 and β2) adrenergic receptors.[1][2][3] This combined antagonism leads to a reduction in peripheral vascular resistance, primarily through α1-blockade, and a decrease in heart rate and cardiac output, mediated by β-blockade.[4][5] This dual action effectively lowers blood pressure without the reflex tachycardia often associated with pure vasodilators.[5] The ratio of beta-to-alpha antagonism is approximately 3:1 after oral administration and 7:1 following intravenous administration.[5][6]

Signaling Pathway of Labetalol

The following diagram illustrates the signaling pathway through which labetalol exerts its effects on vascular smooth muscle cells and cardiomyocytes.

Caption: Labetalol's dual blockade of α1 and β-adrenergic receptors.

Pharmacokinetic and Pharmacodynamic Profile

Labetalol is administered orally or intravenously. Following oral administration, it is well-absorbed, but undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of approximately 25%.[2][4]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of labetalol.

| Parameter | Oral Administration | Intravenous Administration |

| Bioavailability | ~25%[2][4] | 100% |

| Onset of Action | 20 minutes - 2 hours[2] | 2 - 5 minutes[7] |

| Peak Effect | 2 - 4 hours[5] | 5 - 15 minutes[7] |

| Elimination Half-life | 6 - 8 hours[2] | ~5.5 hours[2][8] |

| Metabolism | Hepatic (glucuronidation)[2] | Hepatic[7] |

| Excretion | Urine (55-60%) and feces[2] | Urine |

Pharmacodynamic Effects

The primary pharmacodynamic effect of labetalol is a dose-dependent reduction in blood pressure.[5] Unlike pure beta-blockers, labetalol typically maintains cardiac output at rest.[4]

Clinical Efficacy in Hypertension: Summary of Early Studies

Initial exploratory studies and clinical trials have demonstrated the efficacy of labetalol in various hypertensive populations.

Oral Labetalol in Chronic Hypertension

| Study Population | Dosage | Key Findings |

| 178 patients with essential hypertension | Mean daily dose: 329 mg (monotherapy), 374 mg (with diuretics) | Satisfactory antihypertensive effects achieved in 76/119 (monotherapy) and 25/49 (combination therapy) patients over 12 weeks.[9] |

| 61 hypertensive patients | Mean daily dose: 260 mg (monotherapy), 450 mg (with diuretics) | Good blood pressure control maintained for 6 months or longer with no evidence of tolerance.[9] |

| 128 hypertensive patients (multicentre open trial) | Mean dose: 707 mg/day | Excellent antihypertensive effect at one year, often effective in patients unresponsive to other antihypertensives.[10] |

| Patients with accelerated hypertension (ED setting) | 100 mg, 200 mg, or 300 mg single oral dose | All doses significantly decreased systolic and diastolic blood pressure within one to four hours.[11] |

Intravenous Labetalol in Hypertensive Emergencies

| Study Population | Dosage Protocol | Key Findings |

| 59 patients with hypertensive crises | Initial 20 mg bolus, followed by incremental doses of 20-80 mg every 10 minutes (mean total dose: 197 mg) | Rapid and significant reduction in blood pressure (mean decrease of 55/33 mmHg). Heart rate decreased by a mean of 10 beats per minute.[12] |

| Pregnant women with severe hypertension | Initial 20 mg IV bolus, repeated every 10 minutes as needed (max 4 doses) | Effective for urgent control of severe hypertension in pregnancy.[8] |

Experimental Protocols in Labetalol Research

The following sections outline generalized methodologies employed in early clinical trials of labetalol for hypertension.

General Clinical Trial Workflow

A typical workflow for a clinical trial assessing the efficacy of an antihypertensive agent like labetalol is depicted below.

Caption: A generalized workflow for a hypertension clinical trial.

Key Methodologies

1. Patient Population and Screening:

-

Inclusion Criteria: Typically included adults with a diagnosis of essential hypertension, with diastolic blood pressure readings within a specified range (e.g., 110 to 140 mm Hg for hypertensive urgency studies).[11]

-

Exclusion Criteria: Common exclusions were secondary hypertension, severe renal or hepatic impairment, congestive heart failure, and contraindications to beta-blockers such as asthma.[13]

2. Study Design:

-

Early studies often employed randomized, double-blind, parallel-group, or placebo-controlled designs.[11] Some were open-label multicenter trials.[10]

-

The primary endpoint was typically the change in systolic and diastolic blood pressure from baseline.[14][15]

3. Dosing and Administration:

-

Oral Administration: For chronic hypertension, treatment was often initiated at a low dose (e.g., 100 mg twice daily) and titrated upwards at intervals (e.g., every 2-3 days) based on blood pressure response to a maintenance dose (typically 200-400 mg twice daily).[13]

-

Intravenous Administration for Hypertensive Emergencies: A common protocol involved an initial slow IV injection of 20 mg over 2 minutes, with subsequent injections of 40-80 mg at 10-minute intervals until the desired blood pressure was achieved, up to a maximum cumulative dose of 300 mg.[6] Continuous IV infusion protocols have also been used.[6]

4. Blood Pressure and Heart Rate Measurement:

-

Supine and standing blood pressure and heart rate were measured at baseline and at regular intervals throughout the study.[11]

-

For IV administration studies, measurements were taken frequently, such as every 5-10 minutes after each injection.[6]

5. Efficacy Assessment:

-

Treatment success was often defined as a reduction in diastolic blood pressure to below a certain threshold (e.g., < 95 mmHg) or a specified decrease from baseline (e.g., ≥ 30 mmHg).[12]

-

The percentage of patients achieving target blood pressure goals was also a key efficacy measure.[16]

6. Safety and Tolerability:

-

Adverse events were systematically recorded at each study visit. Common side effects noted in early studies included dizziness, fatigue, and nausea.[2]

Conclusion

The initial exploratory studies on labetalol established its unique and effective dual-acting mechanism for the management of hypertension. Its ability to lower blood pressure by reducing both peripheral resistance and cardiac workload without inducing reflex tachycardia provided a significant advancement in antihypertensive therapy. The quantitative data from early clinical trials demonstrated its efficacy across a spectrum of hypertensive conditions, from chronic essential hypertension to hypertensive emergencies. The experimental protocols developed in these initial studies have laid the groundwork for the continued investigation and clinical use of this important antihypertensive agent. Further research continues to explore its applications in specific patient populations and its long-term cardiovascular benefits.

References

- 1. Recent methods for assessing effectiveness of antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]

- 4. ccjm.org [ccjm.org]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 9. The use of labetalol in Japan: results of multicentre clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A multicentre study of labetalol in hypertension. New Zealand Hypertension Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-response evaluation of oral labetalol in patients presenting to the emergency department with accelerated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intravenous labetalol in the treatment of severe hypertension and hypertensive emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. fda.gov [fda.gov]

- 15. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing the Blood Pressure–Lowering Efficacy of Antihypertensive Medications: Which Blood Pressures Should We Use? - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Labetalol Hydrochloride: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labetalol hydrochloride is a cornerstone in the management of hypertension, including hypertensive emergencies and hypertension during pregnancy. It functions as an adrenergic receptor blocking agent with both selective alpha-1 and nonselective beta-adrenergic receptor blocking actions. As a racemic mixture of four stereoisomers, its formulation into a safe, stable, and effective dosage form is critically dependent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth analysis of these properties, offering crucial data and experimental insights for formulation scientists.

Core Physicochemical Properties of Labetalol Hydrochloride

A comprehensive summary of the key physicochemical properties of labetalol hydrochloride is presented below. These parameters are the foundation for rational formulation design, influencing everything from excipient selection to the manufacturing process and the biopharmaceutical performance of the final product.

Table 1: Summary of Physicochemical Properties of Labetalol Hydrochloride

| Property | Value | References |

| Chemical Name | 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-benzamide, monohydrochloride | [1] |

| Molecular Formula | C₁₉H₂₄N₂O₃ • HCl | [1][2] |

| Molecular Weight | 364.87 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| pKa | 9.3 (secondary amine) | [6] |

| Melting Point | ~181-189°C (with decomposition). Polymorphism is noted. | [4][7] |

| LogP (Labetalol base) | 2.7 | [8] |

| pH (1% aqueous solution) | 4.0 - 5.0 | [4] |

| Hygroscopicity | Reported to be hygroscopic. | [9] |

Solubility Profile

The solubility of labetalol hydrochloride is a critical factor for both oral and parenteral formulation development. It exhibits pH-dependent solubility, which is crucial for predicting its behavior in the gastrointestinal tract and for designing stable intravenous solutions.

Table 2: Solubility Data for Labetalol Hydrochloride

| Solvent | Solubility | References |

| Water | Sparingly soluble (~20 mg/mL) | [1][4][9] |

| 0.05 M Sulfuric Acid | Dissolves | [4] |

| Methanol | Freely soluble | [4] |

| Ethanol | Soluble | [7] |

| DMSO | ≥ 100 mg/mL | [9] |

| Dimethylformamide | ~30 mg/mL | [1] |

| Ether | Insoluble | [6] |

| Chloroform | Insoluble | [6] |

Labetalol HCl's solubility is lowest in the neutral to alkaline pH range, and a precipitate can form in solutions with a pH of 7.6 to 8. This characteristic is vital for parenteral formulations, which are typically buffered to a pH of 3.0 to 4.5 to ensure complete dissolution and stability.[4]

pKa and Ionization

With a pKa of 9.3, attributed to its secondary amine, labetalol hydrochloride is predominantly ionized in the acidic environment of the stomach and the physiological pH of the small intestine.[6] This high degree of ionization contributes to its aqueous solubility but can be a limiting factor for passive diffusion across the gastrointestinal membrane.

Melting Point and Polymorphism

Labetalol hydrochloride is reported to melt with decomposition in the range of approximately 181-189°C.[4][7] Variations in reported melting points suggest the existence of different polymorphic forms. Polymorphism can significantly impact critical quality attributes of the drug substance, including solubility, dissolution rate, stability, and bioavailability. Therefore, rigorous polymorph screening is an essential step in pre-formulation.

Stability Profile

The chemical stability of labetalol hydrochloride is influenced by pH, temperature, and light. Understanding its degradation pathways is essential for developing a robust formulation with an adequate shelf-life.

Table 3: Stability Characteristics of Labetalol Hydrochloride

| Condition | Observation | References |

| Optimal pH | 3.0 - 4.0 for aqueous solutions. | [8] |

| Alkaline pH | Prone to precipitation and degradation at pH > 7.6. | [8] |

| Forced Degradation | Degrades under acidic, basic, oxidative (peroxide), and thermal stress conditions. | [10] |

| IV Fluid Compatibility | Stable for at least 72 hours at 4°C and 25°C in most common IV fluids (e.g., 5% Dextrose, 0.9% NaCl). | [8] |

| IV Fluid Incompatibility | Forms a white precipitate within hours when mixed with 5% Sodium Bicarbonate injection. | [8] |

| Storage (Drug Substance) | Store in tight, light-resistant containers. | [4] |

| Storage (Injection) | Store between 2-30°C. Protect from light and freezing. | [8] |

Experimental Protocols and Analytical Methods

Accurate characterization of labetalol hydrochloride requires specific analytical techniques. Below are detailed methodologies for key experiments.

Polymorph Characterization using Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and identify potential polymorphic forms by observing thermal transitions.

-

Methodology:

-

Accurately weigh 3-5 mg of labetalol hydrochloride into a standard aluminum DSC pan.

-

Crimp the pan with a lid. An empty, crimped pan is used as the reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge (e.g., 50 mL/min).[11]

-

Record the heat flow as a function of temperature, typically over a range of 30°C to 300°C.[11]

-

The resulting thermogram is analyzed for endothermic events (melting) and exothermic events (crystallization). The peak of the endotherm indicates the melting point.[12]

-

Crystal Structure Analysis using X-Ray Powder Diffraction (XRPD)

-

Objective: To obtain a unique "fingerprint" of the crystalline solid, differentiate between polymorphs, and determine the degree of crystallinity.

-

Methodology:

-

A small amount of the labetalol hydrochloride powder is gently packed into a sample holder to ensure a flat, uniform surface.

-

The sample is placed in the XRPD instrument.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The sample is rotated, and the detector scans through a range of 2θ angles (e.g., 2° to 40°) to measure the intensity of the diffracted X-rays.[13]

-

The resulting diffractogram, a plot of intensity versus 2θ angle, is unique to a specific crystal lattice. Different polymorphs will produce distinct patterns.[13]

-

Stability-Indicating Assay by RP-HPLC

-

Objective: To quantify labetalal hydrochloride and separate it from any degradation products or impurities, thus ensuring the method is stability-indicating.

-

Methodology (Example):

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[14]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. An example is a gradient method using Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in water) and Mobile Phase B (e.g., Acetonitrile:Methanol mixture).[6]

-

Detection Wavelength: UV detection at 230 nm or 246 nm.[6][10][15]

-

Procedure: A solution of labetalol hydrochloride of known concentration is prepared and injected into the system. The retention time and peak area are recorded. To prove the method is stability-indicating, samples are subjected to forced degradation (acid, base, oxidation, heat, light) and then analyzed to demonstrate that the peaks of the degradants are well-resolved from the main labetalol peak.[10]

-

Formulation Considerations

The physicochemical properties directly dictate the strategy for developing both oral and parenteral dosage forms of labetalol hydrochloride.

Parenteral Formulations

For intravenous injections, the primary challenges are ensuring solubility and stability.

-

pH Adjustment: The formulation must be buffered to an acidic pH (typically 3.0-4.5) to maintain the drug in its soluble, ionized form and to achieve optimal chemical stability.[8]

-

Excipients: Formulations often include preservatives (e.g., methylparaben, propylparaben), a chelating agent (e.g., edetate disodium) to prevent metal-catalyzed degradation, and a tonicity-adjusting agent (e.g., dextrose).

-

Incompatibilities: The pronounced incompatibility with alkaline solutions like sodium bicarbonate is a critical consideration for administration, requiring separate IV lines.

Oral Formulations

For tablets, the focus shifts to dissolution, bioavailability, and solid-state stability.

-

Bioavailability: Labetalol undergoes significant first-pass metabolism, resulting in an oral bioavailability of only about 25%.[16] Formulation strategies may aim to enhance this, although it is primarily a metabolic characteristic.

-

Excipient Compatibility: The potential for interaction between the drug and excipients must be thoroughly evaluated using techniques like DSC and FTIR.[17]

-

Manufacturing Process: The flow properties of the powder blend (evaluated by parameters like angle of repose and Hausner's ratio) will determine if direct compression is feasible or if a granulation step (wet or dry) is required to ensure content uniformity and tablet quality.[18][19]

-

Polymorphism Control: The manufacturing process must be controlled to ensure that the desired, most stable polymorphic form is consistently produced, as a change in crystal form could alter the drug's dissolution and bioavailability.

Conclusion

Labetalol hydrochloride presents a unique set of physicochemical characteristics that must be carefully managed during formulation development. Its pH-dependent solubility, potential for polymorphism, and specific stability profile are paramount considerations. A thorough characterization using modern analytical techniques like DSC, XRPD, and stability-indicating HPLC is non-negotiable for creating a robust, safe, and effective drug product. By leveraging the data and methodologies outlined in this guide, formulation scientists can navigate these challenges to successfully develop both oral and parenteral labetalol hydrochloride dosage forms.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Labetalol Hydrochloride | C19H25ClN2O3 | CID 71412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. pmda.go.jp [pmda.go.jp]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. scispace.com [scispace.com]

- 7. echemi.com [echemi.com]

- 8. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. STABILITY INDICATING RP – HPLC METHOD FOR DETERMINATION OF LABETALOL HCL IN PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]

- 11. scribd.com [scribd.com]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moodle2.units.it [moodle2.units.it]

- 14. ukaazpublications.com [ukaazpublications.com]

- 15. researchgate.net [researchgate.net]

- 16. wjpmr.com [wjpmr.com]

- 17. ijpsr.info [ijpsr.info]

- 18. ijrpr.com [ijrpr.com]

- 19. ijsra.net [ijsra.net]

Labetalol Hydrochloride: A Comprehensive Technical Guide on Molecular Structure and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labetalol hydrochloride is a cornerstone in the management of hypertension, acting as an adrenergic receptor blocking agent with a unique dual mechanism of action. It competitively antagonizes both alpha- and beta-adrenergic receptors. This guide provides an in-depth exploration of the molecular structure of labetalol hydrochloride, its stereoisomer-specific interactions with adrenergic receptors, and the downstream signaling pathways it modulates. The quantitative data on receptor binding affinity are presented, along with detailed experimental methodologies for their determination, to support further research and drug development efforts.

Molecular Structure of Labetalol Hydrochloride

Labetalol, with the chemical formula C₁₉H₂₄N₂O₃, possesses two chiral centers, resulting in the existence of four stereoisomers. Commercially available labetalol is a racemic mixture of these four isomers in approximately equal proportions. The hydrochloride salt form enhances its solubility in water.

The pharmacological activity of labetalol is not distributed equally among its stereoisomers. The primary adrenergic receptor blocking activities are attributed to two of the four isomers:

-

(S,R)-Labetalol: This isomer is a potent and selective antagonist of α₁-adrenergic receptors.

-

(R,R)-Labetalol (Dilevalol): This isomer is a non-selective β-adrenergic receptor antagonist with partial agonist activity at β₂-adrenergic receptors.[1]

-

The (S,S)- and (R,S)- isomers are largely inactive at adrenergic receptors.

The differential activity of the stereoisomers underscores the importance of stereochemistry in the pharmacological profile of labetalol.

Receptor Binding Affinity

The affinity of labetalol and its stereoisomers for adrenergic receptors has been quantified using various experimental approaches, primarily through functional assays in isolated tissues and radioligand binding assays. The antagonist potency is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Quantitative Receptor Antagonist Potencies (pA₂ Values)

| Compound | α₁-Adrenergic Receptor | β₁-Adrenergic Receptor | β₂-Adrenergic Receptor |

| (S,R)-Labetalol | 7.3 | 6.8 | 6.0 |

| (R,R)-Labetalol (Dilevalol) | 5.5 | 8.1 | 8.2 |

| (S,S)-Labetalol | 5.2 | 5.9 | 5.4 |

| (R,S)-Labetalol | 6.4 | 7.0 | 6.5 |

| Labetalol (Racemic) | 6.9 | 7.8 | 7.4 |

Data adapted from Brittain, R. T., Drew, G. M., & Levy, G. P. (1982). The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues. British journal of pharmacology, 77(1), 105–114.

Experimental Protocols

Determination of pA₂ Values in Isolated Tissues (Functional Assay)

This protocol describes a general methodology for determining the antagonist potency of labetalol stereoisomers at α₁- and β-adrenergic receptors using isolated tissue preparations.

a) Tissue Preparation:

-

For α₁-Adrenergic Receptors: Strips of rabbit spleen or rat anococcygeus muscle are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

-

For β₁-Adrenergic Receptors: Isolated right atria from guinea pigs are used to measure changes in the rate of contraction.

-

For β₂-Adrenergic Receptors: Strips of guinea pig trachea are used to measure relaxation in response to β₂-agonists.

b) Experimental Procedure:

-